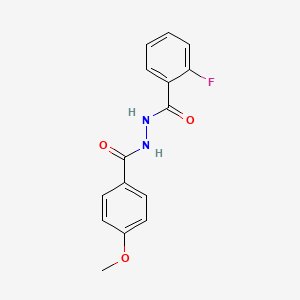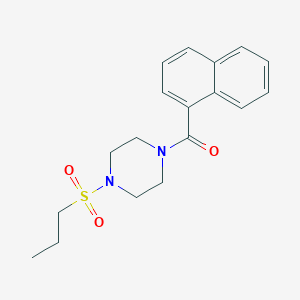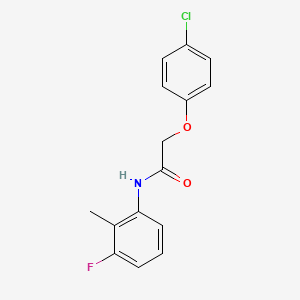![molecular formula C17H20N2O3S B5762691 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases.
Mécanisme D'action
MS-275 exerts its anticancer effects by inhibiting N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide1 and N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide3, which leads to the accumulation of acetylated histones and altered gene expression. This, in turn, leads to the activation of tumor suppressor genes and the repression of oncogenes, resulting in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
MS-275 has been shown to have several biochemical and physiological effects. In addition to its effects on gene expression, MS-275 has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. MS-275 has also been shown to enhance the immune response by increasing the expression of immunogenic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MS-275 in lab experiments is its potency and selectivity for N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide1 and N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide3. This allows for precise targeting of these enzymes and minimizes off-target effects. However, one of the limitations of using MS-275 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MS-275. One area of research is the development of more potent and selective N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide inhibitors that can overcome the limitations of MS-275. Another area of research is the combination of MS-275 with other anticancer agents to enhance its efficacy. Additionally, the study of MS-275 in other diseases, such as neurodegenerative disorders and inflammatory diseases, is an area of active research.
Méthodes De Synthèse
The synthesis of MS-275 involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylglycinamide to form N-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide. The second step involves the reaction of the resulting compound with sodium hydride and ethyl iodide to form N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential applications in cancer therapy. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide inhibitors like MS-275 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer.
Propriétés
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(13-17(20)18-15-7-5-4-6-8-15)23(21,22)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOSIYAYELQBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)


![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
